molecular formula C18H19NO B11112281 3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol

3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol

Cat. No.: B11112281
M. Wt: 265.3 g/mol
InChI Key: CIAMLHZCZHEMRV-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol is an organic compound characterized by its unique structure, which includes both imino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propanone.

    Reduction: Formation of 3-[(3,4-Dimethylphenyl)amino]-1-(4-methylphenyl)-1-propen-1-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethylphenyl)imino]-1-phenyl-1-propen-1-ol
  • 3-[(3,4-Dimethylphenyl)imino]-1-(4-chlorophenyl)-1-propen-1-ol
  • 3-[(3,4-Dimethylphenyl)imino]-1-(4-methoxyphenyl)-1-propen-1-ol

Uniqueness

3-[(3,4-Dimethylphenyl)imino]-1-(4-methylphenyl)-1-propen-1-ol is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

(Z)-3-(3,4-dimethylanilino)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H19NO/c1-13-4-7-16(8-5-13)18(20)10-11-19-17-9-6-14(2)15(3)12-17/h4-12,19H,1-3H3/b11-10-

InChI Key

CIAMLHZCZHEMRV-KHPPLWFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=C(C=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.